Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate

描述

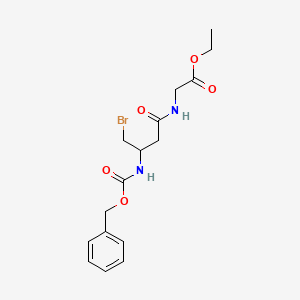

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a brominated organic compound featuring a benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety. Its molecular structure includes a central butanamide backbone substituted with a bromine atom at the 4-position and a Cbz-protected amino group at the 3-position. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate in peptide synthesis and medicinal chemistry.

属性

IUPAC Name |

ethyl 2-[[4-bromo-3-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-18-14(20)8-13(9-17)19-16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,20)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWHQFNVOZDAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CC(CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705285 | |

| Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-79-8 | |

| Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H18BrN2O4

- Molecular Weight : 372.22 g/mol

- IUPAC Name : this compound

The compound features a bromobutanamide moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell communication and function.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital metabolic processes.

Antimicrobial Activity

A study conducted on various derivatives of similar compounds indicated significant antimicrobial activity against a range of pathogens, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus fumigatus

The results demonstrated that modifications in the structure of related compounds could enhance their activity against these microorganisms .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | High (MIC < 10 µg/mL) | Moderate (MIC 10-50 µg/mL) |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines revealed that this compound has potential as an anticancer agent. The IC50 values were determined using MTT assays, indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| MCF-7 | TBD |

| A549 | TBD |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these effects.

Case Study 1: Antimicrobial Efficacy

In a recent investigation, derivatives similar to this compound were synthesized and screened for antimicrobial efficacy. The study found that compounds with a bromine substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Case Study 2: Cancer Cell Line Testing

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate with three analogs, focusing on structural features, synthetic routes, and functional group reactivity.

Structural and Functional Group Analysis

Key Observations:

- The target compound uniquely combines an aliphatic bromine and a Cbz group, enabling dual reactivity in nucleophilic substitutions (Br) and hydrogenolysis-sensitive deprotection (Cbz).

- Ethyl 4-(N-(benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate () replaces bromine with a Boc-protected amine, altering its stability under acidic conditions .

- Ethyl 2-(4-bromophenyl)-2-oxoacetate () contains an aromatic bromine, which is less reactive than aliphatic bromine in substitution reactions but useful in coupling reactions .

- Ethyl 4-(3-chlorobenzylamino)butanoate () substitutes bromine with chlorine and lacks a protecting group, reducing steric hindrance but increasing susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。